molecular formula C28H34N4O2 B5031787 n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide

n,n'-Bis[4-(diethylamino)phenyl]terephthaldiamide

Cat. No.: B5031787
M. Wt: 458.6 g/mol
InChI Key: RLGLWXIZAZFGGV-UHFFFAOYSA-N
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Description

n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide: is an organic compound with the chemical formula C28H34N4O2 It is known for its unique structure, which includes two diethylamino groups attached to a terephthaldiamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide typically involves the reaction of terephthaloyl chloride with 4-(diethylamino)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: In an industrial setting, the production of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential as a fluorescent probe in biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide involves its interaction with specific molecular targets. The diethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    n,n’-Bis[4-(dimethylamino)phenyl]terephthaldiamide: Similar structure but with dimethylamino groups instead of diethylamino groups.

    n,n’-Bis[4-(methoxy)phenyl]terephthaldiamide: Contains methoxy groups instead of diethylamino groups.

    n,n’-Bis[4-(methylamino)phenyl]terephthaldiamide: Features methylamino groups in place of diethylamino groups.

Uniqueness: n,n’-Bis[4-(diethylamino)phenyl]terephthaldiamide is unique due to its specific diethylamino functional groups, which impart distinct chemical properties and reactivity. These groups can enhance the compound’s solubility, stability, and ability to interact with other molecules, making it valuable for various applications.

Properties

IUPAC Name

1-N,4-N-bis[4-(diethylamino)phenyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O2/c1-5-31(6-2)25-17-13-23(14-18-25)29-27(33)21-9-11-22(12-10-21)28(34)30-24-15-19-26(20-16-24)32(7-3)8-4/h9-20H,5-8H2,1-4H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGLWXIZAZFGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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